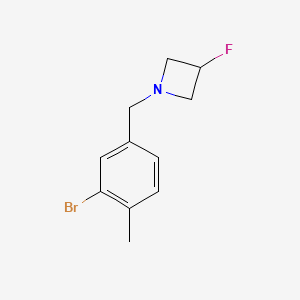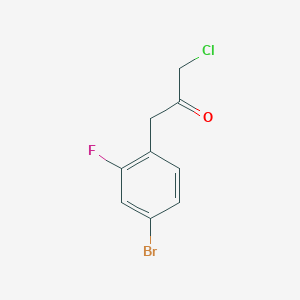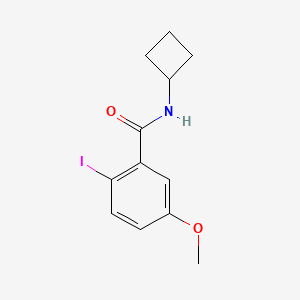
N-Cyclobutyl-2-iodo-5-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclobutyl-2-iodo-5-methoxybenzamide is an organic compound with the molecular formula C12H14INO2 It is a derivative of benzamide, characterized by the presence of a cyclobutyl group, an iodine atom, and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclobutyl-2-iodo-5-methoxybenzamide typically involves the iodination of 5-methoxybenzamide followed by the introduction of the cyclobutyl group. One common method is the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position on the benzene ring. The cyclobutyl group can be introduced through a nucleophilic substitution reaction using cyclobutylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination and substitution reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Cyclobutyl-2-iodo-5-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The iodine atom can be reduced to form a hydrogen atom, resulting in the formation of N-Cyclobutyl-5-methoxybenzamide.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of N-Cyclobutyl-2-iodo-5-formylbenzamide or N-Cyclobutyl-2-iodo-5-carboxybenzamide.
Reduction: Formation of N-Cyclobutyl-5-methoxybenzamide.
Substitution: Formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
N-Cyclobutyl-2-iodo-5-methoxybenzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Cyclobutyl-2-iodo-5-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The methoxy and iodine groups play a crucial role in the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
2-Iodo-5-methoxybenzamide: Lacks the cyclobutyl group, which may affect its biological activity and chemical reactivity.
N-Cyclobutyl-2-iodo-5-methylbenzamide: Similar structure but with a methyl group instead of a methoxy group, leading to different chemical properties.
Uniqueness
N-Cyclobutyl-2-iodo-5-methoxybenzamide is unique due to the combination of the cyclobutyl, iodine, and methoxy groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H14INO2 |
|---|---|
Molecular Weight |
331.15 g/mol |
IUPAC Name |
N-cyclobutyl-2-iodo-5-methoxybenzamide |
InChI |
InChI=1S/C12H14INO2/c1-16-9-5-6-11(13)10(7-9)12(15)14-8-3-2-4-8/h5-8H,2-4H2,1H3,(H,14,15) |
InChI Key |
NDWCUXMTYXMEOZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)I)C(=O)NC2CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


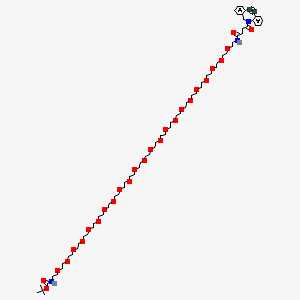
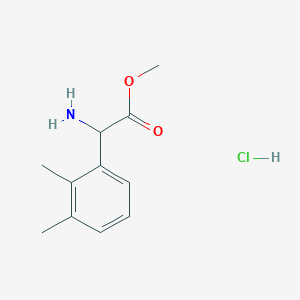
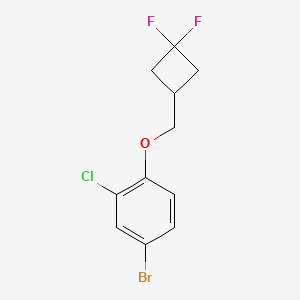
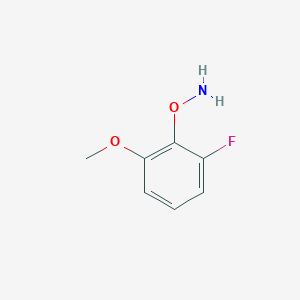
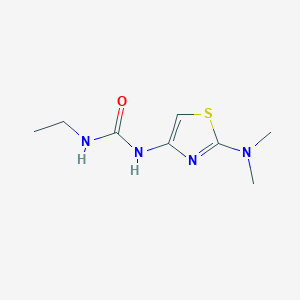
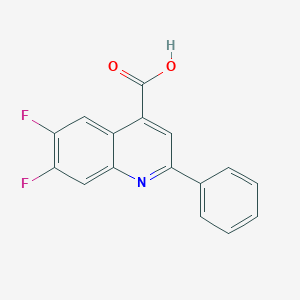
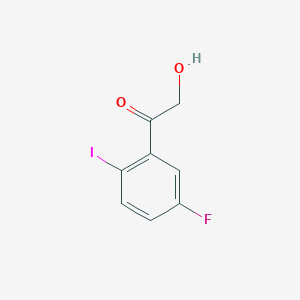
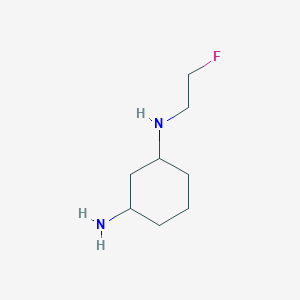
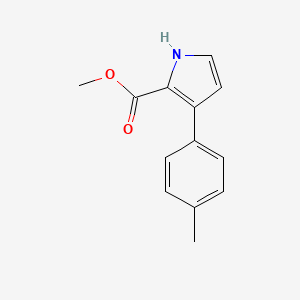

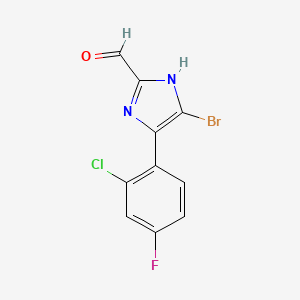
![3-((2-(Trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-c]pyridine-7-carbonitrile](/img/structure/B13716021.png)
